molecular formula C15H22O B095132 beta-Vetivone CAS No. 18444-79-6

beta-Vetivone

Cat. No.: B095132
CAS No.: 18444-79-6
M. Wt: 218.33 g/mol
InChI Key: ISLOGSAEQNKPGG-DOMZBBRYSA-N
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Description

beta-Vetivone is a sesquiterpene ketone that serves as a principal and characteristic component of vetiver oil, a prized essential oil derived from the roots of Chrysopogon zizanioides . This compound belongs to a vast class of over 300 known sesquiterpene hydrocarbons and thousands of oxygenated derivatives, which are renowned in plant biology for their roles in defense against pathogens and herbivores . As a high-value natural product, it is of significant interest in phytochemical research and the study of complex terpenoid biosynthesis. Researchers utilize this compound as a critical analytical standard for the quality control and authentication of vetiver oils and other natural extracts through techniques like GC-MS. Its complex bicyclic structure and multiple stereocenters also make it a challenging and valuable target for research in organic synthesis, particularly in developing novel cyclization methodologies inspired by sesquiterpene synthases . Furthermore, the broader class of sesquiterpenes to which it belongs is increasingly investigated for biological activity. Preliminary research in related compounds suggests potential for antimicrobial and antiviral properties, positioning this compound as a compound of interest for future mechanistic studies in infectious disease research . This product is intended for use as a standard in analytical chemistry, perfumery research, natural product isolation, and synthetic biology studies. It is presented as a highly purified material to ensure reproducible and reliable results in experimental settings. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12H,5-6,8-9H2,1-4H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOGSAEQNKPGG-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885043
Record name Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-
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Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18444-79-6
Record name β-Vetivone
Source CAS Common Chemistry
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Record name beta-Vetivone
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Record name Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-
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Record name Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-
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Record name Vetivon, beta-
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Record name .BETA.-VETIVONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Vetivone can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically require acidic or enzymatic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of vetiver oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to fractional distillation to isolate this compound. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Beta-Vetivone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Beta-vetivone exhibits significant antioxidant activity, which has been demonstrated through various studies.

  • Free Radical Scavenging : Research indicates that this compound possesses strong free radical scavenging abilities, comparable to established antioxidants such as alpha-tocopherol (vitamin E) and butylated hydroxytoluene (BHT) . In vitro assays have shown that this compound can effectively inhibit oxidative stress by neutralizing free radicals.
  • Mechanism of Action : The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thus preventing cellular damage that can lead to chronic diseases such as cancer and cardiovascular disorders .

Insecticidal Properties

This compound has been studied for its potential as a natural insect repellent and insecticide.

  • Efficacy Against Insects : Studies have indicated that this compound is effective in repelling various insect species, including mosquitoes and termites. Its insecticidal properties are attributed to its ability to disrupt the physiological processes of these pests .
  • Application in Agriculture : The use of this compound as a biopesticide offers an environmentally friendly alternative to synthetic pesticides. Its application could reduce reliance on harmful chemicals in agricultural practices .

Therapeutic Uses

The therapeutic applications of this compound are emerging as a significant area of research.

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation . Further research is needed to elucidate the specific pathways involved.
  • Cosmetic Applications : Due to its pleasant earthy aroma and potential skin benefits, this compound is increasingly used in cosmetic formulations. Its antioxidant properties may contribute to skin health by protecting against oxidative damage .

Fragrance Industry

This compound is widely recognized for its aromatic qualities, making it a valuable ingredient in the fragrance industry.

  • Aromatic Profile : The compound imparts a woody and earthy scent that is highly sought after in perfumes and aromatherapy products. Its unique olfactory characteristics enhance the sensory experience of various fragrance formulations .

Summary Table of Applications

Application AreaDescriptionReferences
Antioxidant PropertiesStrong free radical scavenging activity; potential for chronic disease prevention
Insecticidal PropertiesEffective against mosquitoes and termites; potential biopesticide for agriculture
Therapeutic UsesPossible anti-inflammatory effects; applications in skincare
Fragrance IndustryValuable for its woody aroma; used in perfumes and aromatherapy

Mechanism of Action

The mechanism of action of Beta-Vetivone involves its interaction with various molecular targets and pathways. In biological systems, this compound is known to modulate oxidative stress pathways by enhancing the activity of antioxidant enzymes. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: this compound Content in Acetylated Vetiver Oil (AVO)
Year This compound Concentration Sample Size Reference ID
2007 4.24% 17 samples
2015 4.78% 18 samples
Table 2: Market and Application Comparison
Compound Source Primary Use Market Value (2012) Reference ID
This compound Natural (VO) Perfumes, aromatherapy N/A
Epivone Synthetic Fragrance industry $20 million

Biological Activity

Beta-vetivone, a sesquiterpene derived from the essential oil of Vetiveria zizanioides, has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, anti-inflammatory, and repellent properties.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. Its molecular formula is C15H22C_{15}H_{22}, and it has a spirocyclic structure that is typical of many sesquiterpenes.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. For instance, research conducted on the essential oil of Vetiveria zizanioides demonstrated that this compound exhibits significant activity against various pathogenic microorganisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

This table summarizes the MIC values indicating the concentration at which this compound inhibits microbial growth .

Antioxidant Activity

This compound has been identified as a potent antioxidant. A study comparing the antioxidant capacity of various compounds found that this compound exhibited strong free radical scavenging activity, surpassing traditional antioxidants such as α-tocopherol and butylated hydroxytoluene (BHT). This property is crucial for its potential application in preventing oxidative stress-related diseases .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. In animal models, this compound administration resulted in reduced swelling and pain in inflammatory conditions .

Repellent Properties

This compound has also been studied for its insect repellent properties. It has been found to be effective against mosquito species such as Aedes aegypti and Culex quinquefasciatus. The compound's repellent action is attributed to its ability to interfere with the olfactory receptors of insects, making it a potential natural alternative to synthetic repellents .

Case Studies

  • Antimicrobial Efficacy : A study conducted in Brazil analyzed the seasonal phytochemical variation of Vetiveria zizanioides roots and their antimicrobial effects. The results indicated that extracts containing this compound showed significant inhibition against several pathogens, reinforcing its potential as a natural antimicrobial agent .
  • Antioxidant Assessment : In a comparative analysis of various essential oils, this compound was highlighted for its superior antioxidant properties, which were assessed through DPPH radical scavenging assays. The findings support its use in formulations aimed at combating oxidative stress .
  • Repellent Effectiveness : In behavioral studies assessing the repellent efficacy of vetiver oil and its constituents, this compound demonstrated significant repellent effects at low concentrations, suggesting its viability as a natural insect repellent .

Q & A

What spectroscopic and chromatographic techniques are most reliable for characterizing beta-Vetivone, and how should researchers validate their findings?

Basic
this compound’s structural elucidation requires a combination of GC-MS (for volatile compound identification), NMR (for stereochemical analysis), and IR spectroscopy (to confirm functional groups). To ensure accuracy, cross-validate results with synthetic standards or literature data . For purity assessment, use HPLC with a polar stationary phase, and report retention times alongside reference materials. Always include experimental parameters (e.g., solvent systems, column types) to enable replication .

How can researchers optimize the isolation of this compound from Vetiveria zizanioides to maximize yield and purity?

Basic
Isolation protocols should prioritize steam distillation or supercritical CO₂ extraction to preserve thermolabile properties. Follow with column chromatography (silica gel, hexane:ethyl acetate gradients) for purification. Validate purity via TLC (Rf comparison) and GC-MS to detect co-eluting sesquiterpenes. Document solvent ratios, temperature, and pressure to ensure reproducibility .

What experimental design considerations are critical for assessing this compound’s dose-dependent bioactivity in pharmacological studies?

Basic
Use dose-response curves with at least five concentrations spanning three orders of magnitude. Include positive controls (e.g., known antioxidants for ROS assays) and negative controls (solvent-only). Employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Predefine significance thresholds (e.g., p < 0.01) to minimize Type I errors .

How should researchers address inconsistencies in reported IC₅₀ values for this compound’s antimicrobial activity across studies?

Advanced
Discrepancies often arise from variations in microbial strains , culture conditions , or solvent carriers . Standardize protocols using CLSI guidelines and report MIC/MBC values alongside IC₅₀. Perform meta-analyses to identify confounding variables (e.g., solvent toxicity controls) and validate findings via time-kill assays .

What strategies reconcile computational predictions of this compound’s binding affinity with experimental enzymology data?

Advanced
Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics. Use mutagenesis studies to confirm key residues identified in silico. Report force field parameters and solvent models to enhance comparability .

How can researchers design ecological studies to evaluate this compound’s allelopathic effects without confounding environmental variables?

Advanced
Employ microcosm experiments with controlled soil matrices and HPLC-MS to track this compound degradation. Use reciprocal transplantation to isolate compound-specific effects from soil microbiota interactions. Include LC-MS/MS to quantify residual concentrations and model persistence .

What methodological pitfalls arise when comparing this compound’s antioxidant activity in vitro vs. in vivo models?

Advanced
In vitro assays (e.g., DPPH) may overestimate efficacy due to non-physiological conditions. Use cell-based assays (e.g., HepG2 oxidative stress models) with ROS probes (DCFH-DA) and validate via in vivo models (e.g., zebrafish larvae). Control for bioavailability by measuring tissue concentrations via LC-MS .

How should researchers standardize storage conditions to prevent this compound degradation in long-term studies?

Basic
Store in amber vials under inert gas (N₂) at −20°C . Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use cyclodextrin encapsulation to enhance aqueous stability for biological assays .

What analytical approaches resolve conflicting data on this compound’s metabolic pathways in mammalian vs. plant systems?

Advanced
Use stable isotope labeling (¹³C-beta-Vetivone) with HR-MS/MS to trace metabolic intermediates. Compare microsomal incubations (liver vs. plant P450s) and employ knockout mutants (e.g., Arabidopsis CYP71 family) to identify pathway-specific enzymes .

How can researchers leverage structure-activity relationship (SAR) studies to enhance this compound’s therapeutic potential?

Advanced
Synthesize analogs (e.g., hydroxylated or acetylated derivatives) and screen against target proteins (e.g., COX-2, NF-κB). Use QSAR models to correlate substituent effects with bioactivity. Validate top candidates in 3D cell cultures to mimic tissue complexity .

Methodological Notes

  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, instrument settings) must align with journal guidelines like Beilstein Journal of Organic Chemistry .
  • Data Contradictions : Use sensitivity analyses to test hypotheses against alternative explanations .
  • Ethical Reporting : Disclose all conflicts (e.g., solvent toxicity) in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Vetivone
Reactant of Route 2
beta-Vetivone

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